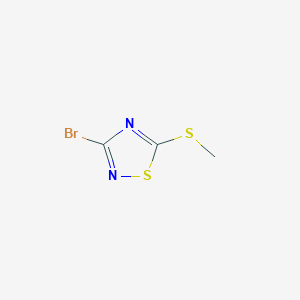

3-Bromo-5-(methylthio)-1,2,4-thiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-methylsulfanyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S2/c1-7-3-5-2(4)6-8-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMCXSVDKBFAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375681 | |

| Record name | 3-Bromo-5-(methylsulfanyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36955-33-6 | |

| Record name | 3-Bromo-5-(methylsulfanyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36955-33-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 3-Bromo-5-(methylthio)-1,2,4-thiadiazole (CAS: 36955-33-6)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole, CAS number 36955-33-6. Due to the limited availability of specific experimental and biological data for this compound in publicly accessible literature, this guide combines the available physicochemical properties of the target molecule with a broader overview of the synthesis and potential biological activities of the 1,2,4-thiadiazole class of compounds.

Compound Profile: this compound

Commercial availability indicates that this compound is utilized in research and development, likely as a chemical intermediate.[1][2] The fundamental properties are summarized below.

Physicochemical and Computational Data

The known properties of this compound are presented in the following tables. This data is primarily sourced from chemical suppliers.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 36955-33-6 | [1][2] |

| Molecular Formula | C₃H₃BrN₂S₂ | [1][2] |

| Molecular Weight | 211.10 g/mol | [1][2] |

| Purity | ≥98% | [2] |

| SMILES | CSC1=NC(=NS1)Br | [2] |

| Storage Conditions | 4°C, stored under nitrogen | [2] |

Table 2: Computational Chemistry Data

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.0225 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Experimental Protocols

General Synthetic Approach for 1,2,4-Thiadiazoles

The synthesis of 1,2,4-thiadiazoles can be accomplished through various methods, including the oxidative cyclization of thioamides and related precursors. For the introduction of a bromine atom, a common strategy is the Sandmeyer reaction, which starts from an amino-substituted thiadiazole.

A generalized workflow for the synthesis of a bromo-thiadiazole via a Sandmeyer reaction is depicted below. This serves as a conceptual guide for a potential synthetic route.

Caption: A generalized workflow for the synthesis of a bromo-thiadiazole via a Sandmeyer reaction.

Biological Activity and Potential Applications in Drug Development

There is no specific information in the scientific literature regarding the biological activity or potential therapeutic applications of this compound. However, the 1,2,4-thiadiazole scaffold is a known pharmacophore present in a wide range of biologically active molecules. This suggests that the target compound could be a valuable intermediate in the synthesis of novel therapeutic agents.

Reported Biological Activities of 1,2,4-Thiadiazole Derivatives

Derivatives of 1,2,4-thiadiazole have been reported to exhibit a diverse array of pharmacological activities, including:

-

Antimicrobial and Antifungal: Many compounds containing the 1,2,4-thiadiazole ring have shown potent activity against various strains of bacteria and fungi.

-

Anticancer: The thiadiazole nucleus is a component of several compounds that have demonstrated cytotoxicity against various cancer cell lines.

-

Anti-inflammatory: Certain derivatives have been found to possess anti-inflammatory properties.

-

Antiviral: The 1,2,4-thiadiazole scaffold has been incorporated into molecules with antiviral activity.

-

Enzyme Inhibition: The structural features of the thiadiazole ring allow it to interact with the active sites of various enzymes, leading to their inhibition.

The potential for a generic 1,2,4-thiadiazole derivative to act as an enzyme inhibitor, a common mechanism of action for many drugs, is conceptually illustrated below. This is a hypothetical representation and has not been demonstrated for this compound.

Caption: A conceptual diagram illustrating the potential inhibitory action of a 1,2,4-thiadiazole derivative on a target enzyme.

Conclusion

This compound is a commercially available compound with potential as a building block in medicinal chemistry and drug development. While specific experimental data and biological activity for this molecule are currently lacking in the public domain, the known pharmacological importance of the 1,2,4-thiadiazole scaffold suggests that this compound warrants further investigation. Researchers working with this molecule will likely need to undertake foundational studies to determine its reactivity, synthetic utility, and biological profile. The general information provided in this guide can serve as a valuable starting point for such endeavors.

References

Physical and chemical properties of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties, potential synthetic routes, and expected reactivity of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole. Due to the limited availability of specific experimental data for this compound, this guide also extrapolates potential characteristics based on the well-established chemistry of the 1,2,4-thiadiazole scaffold and related derivatives.

Core Compound Properties

This compound is a halogenated heterocyclic compound featuring a 1,2,4-thiadiazole ring, a versatile scaffold in medicinal chemistry.[1] The presence of a bromine atom and a methylthio group at positions 3 and 5, respectively, suggests its potential as a key intermediate for further chemical modifications.

Physical and Chemical Data Summary

| Property | Value | Source |

| CAS Number | 36955-33-6 | [2][3] |

| Molecular Formula | C₃H₃BrN₂S₂ | [2][3] |

| Molecular Weight | 211.10 g/mol | [2][3] |

| Purity | ≥98% (as available from suppliers) | [2] |

| Storage Conditions | 4°C, stored under nitrogen | [2] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [2] |

| logP (calculated) | 2.0225 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not explicitly documented. However, a plausible synthetic strategy can be devised based on established methods for the synthesis of substituted 1,2,4-thiadiazoles.

Proposed Synthetic Pathway

A potential synthetic route could involve a multi-step process starting from a suitable precursor, followed by bromination and introduction of the methylthio group. One common method for the synthesis of similar bromo-thiadiazole derivatives involves the Sandmeyer reaction.[4]

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Experimental Protocol: Sandmeyer Bromination

This protocol is adapted from procedures for analogous compounds and should be optimized for the specific substrate.

-

Diazotization: Dissolve 3-Amino-5-(methylthio)-1,2,4-thiadiazole in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt. Stir for 30 minutes.

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

-

Work-up: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

Chemical Reactivity

The chemical reactivity of this compound is expected to be dictated by the electrophilic nature of the carbon atom attached to the bromine. The electron-withdrawing nature of the 1,2,4-thiadiazole ring enhances the susceptibility of the C-Br bond to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 3-position is a good leaving group and can be displaced by a variety of nucleophiles.[5][6] This makes the compound a valuable building block for introducing diverse functionalities.

-

With Amines: Reaction with primary or secondary amines can yield 3-amino-5-(methylthio)-1,2,4-thiadiazole derivatives.

-

With Alkoxides/Thiolates: Treatment with alkoxides or thiolates can lead to the corresponding ethers or thioethers.

-

With Organometallic Reagents: Cross-coupling reactions, such as Suzuki or Stille coupling, could be employed to form carbon-carbon bonds at the 3-position.

Caption: Expected reactivity of this compound with various nucleophiles.

Potential Applications in Drug Development

The 1,2,4-thiadiazole and the broader thiadiazole family of compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1] These include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][7][8] The mesoionic character of the thiadiazole ring allows for favorable interactions with biological targets and can enhance cell membrane permeability.[1]

While no specific biological activity has been reported for this compound itself, its structure suggests it could serve as a valuable intermediate for the synthesis of novel therapeutic agents. The bromo substituent provides a handle for diversification, allowing for the exploration of structure-activity relationships (SAR) by introducing various functional groups.

Hypothetical Workflow for Biological Activity Screening

A general workflow for screening the biological potential of a novel compound like this compound and its derivatives is outlined below.

Caption: General workflow for the biological evaluation of novel chemical entities.

Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. However, based on the known hazards of similar bromo- and thio-substituted heterocyclic compounds, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid inhalation of dust, vapor, or mist.[9] Prevent contact with skin, eyes, and clothing.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles.[10][11]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[10]

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Dissolving in a combustible solvent and burning in a chemical incinerator is a possible method for disposal.[9]

Conclusion

This compound is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is scarce, its structural features suggest a rich reactivity profile, particularly in nucleophilic substitution reactions. This allows for the synthesis of a diverse library of derivatives for biological screening. Future research focused on the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. matrixscientific.com [matrixscientific.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Synthesis and Characterization of 1,2,4-Thiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] These five-membered aromatic rings containing sulfur and two nitrogen atoms are key components in the development of novel therapeutic agents, with applications ranging from anticancer and antimicrobial to anti-inflammatory therapies.[2][3][4] The unique electronic properties of the 1,2,4-thiadiazole ring, including its ability to act as a bioisostere for other functional groups, contribute to its diverse biological functions.[2] This technical guide provides a comprehensive overview of the principal synthetic routes to 1,2,4-thiadiazole derivatives, detailed experimental protocols, and a summary of their characterization, with a focus on providing practical information for researchers in drug discovery and development.

Synthetic Methodologies

Several synthetic strategies have been developed for the construction of the 1,2,4-thiadiazole ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials. This section details some of the most common and efficient methods.

Oxidative Dimerization of Thioamides

A prevalent method for synthesizing symmetrically 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative dimerization of thioamides.[5][6] This approach is often characterized by high yields and mild reaction conditions.

Experimental Protocol: Oxidative Dimerization using Ceric Ammonium Nitrate (CAN)

-

Materials: Thioamide, Ceric Ammonium Nitrate (CAN), Acetonitrile.

-

Procedure:

-

Dissolve the primary thioamide (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.[7]

-

To this solution, add Ceric Ammonium Nitrate (CAN) (2.2 mmol) in one portion at room temperature.[7]

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 10-30 minutes, which can be monitored by Thin Layer Chromatography (TLC).[7]

-

Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).[7]

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[7]

-

Concentrate the solution under reduced pressure.[7]

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to afford the desired 3,5-disubstituted 1,2,4-thiadiazole.[7]

-

Synthesis from Nitriles and Thioamides

For the synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles, the reaction of nitriles with thioamides provides a versatile route.[8][9] This method often employs a mediator, such as iodine, to facilitate the oxidative N-S bond formation.[8][9]

Experimental Protocol: Iodine-Mediated Synthesis from Nitriles and Thioamides

-

Materials: Nitrile, Thioamide, Iodine (I₂), Dichloromethane (DCM).

-

Procedure:

-

To a solution of the nitrile (1.0 mmol) and thioamide (1.2 mmol) in dichloromethane (DCM, 10 mL), add iodine (I₂) (1.5 mmol).[7]

-

Stir the reaction mixture at 80°C in a sealed tube for 12 hours.[7]

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL).[7]

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).[7]

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[7]

-

Remove the solvent under reduced pressure.[7]

-

Purify the residue by flash column chromatography on silica gel to yield the target 3,5-disubstituted 1,2,4-thiadiazole.[7]

-

Intramolecular Cyclization of Imidoyl Thioureas

The synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles can be efficiently achieved through the intramolecular oxidative S-N bond formation of imidoyl thioureas.[8][10] Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a commonly used oxidant for this transformation.[8][10]

Experimental Protocol: PIFA-Mediated Cyclization of Imidoyl Thioureas

-

Materials: Imidoyl thiourea, Phenyliodine(III) bis(trifluoroacetate) (PIFA), Dichloromethane (DCM).

-

Procedure:

-

To a stirred solution of the imidoyl thiourea (1.0 mmol) in dichloromethane (DCM, 5 mL), add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) at room temperature.[7]

-

Continue stirring for 5-10 minutes, monitoring the reaction by TLC.[7]

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (10 mL).[7]

-

Extract the product with DCM (3 x 10 mL).[7]

-

Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.[7]

-

Evaporate the solvent under reduced pressure.[7]

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-5-arylamino-1,2,4-thiadiazole.[7]

-

Comparative Data of Synthetic Routes

The following table summarizes key quantitative data for the described synthetic methods, allowing for a rapid comparison of their efficiency and reaction conditions.

| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) |

| Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature, 10-30 min | 85-95%[7] |

| From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85%[7] |

| From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature, 5-10 min | 70-90%[7] |

Characterization of 1,2,4-Thiadiazole Derivatives

The structural elucidation and confirmation of purity of synthesized 1,2,4-thiadiazole derivatives are typically performed using a combination of spectroscopic techniques.

Spectroscopic Data

The following tables provide representative spectroscopic data for 1,2,4-thiadiazole derivatives.

Table 1: ¹H NMR and ¹³C NMR Spectral Data of Representative 1,2,4-Thiadiazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3,5-Diphenyl-1,2,4-thiadiazole | 7.50-7.65 (m, 6H, Ar-H), 8.10-8.20 (m, 4H, Ar-H) | 127.5, 129.2, 131.0, 133.5, 170.1, 185.5 |

| 3-Methyl-5-phenyl-1,2,4-thiadiazole | 2.75 (s, 3H, CH₃), 7.45-7.60 (m, 3H, Ar-H), 8.05-8.15 (m, 2H, Ar-H) | 18.5, 127.2, 129.0, 130.8, 134.0, 168.5, 185.0 |

| 5-Amino-3-phenyl-1,2,4-thiadiazole | 7.40-7.55 (m, 3H, Ar-H), 7.80-7.90 (m, 2H, Ar-H), 8.30 (br s, 2H, NH₂) | 126.8, 128.9, 130.5, 135.2, 169.0, 180.2 |

Table 2: FT-IR and Mass Spectrometry Data of Representative 1,2,4-Thiadiazole Derivatives

| Compound | FT-IR (cm⁻¹) | Mass Spec (m/z) |

| 3,5-Diphenyl-1,2,4-thiadiazole | 3060 (Ar C-H), 1595 (C=N), 1480, 1445 (Ar C=C), 840 (C-S) | 238 [M]⁺ |

| 3-Methyl-5-phenyl-1,2,4-thiadiazole | 3055 (Ar C-H), 2920 (Alkyl C-H), 1600 (C=N), 1475, 1440 (Ar C=C), 850 (C-S) | 176 [M]⁺ |

| 5-Amino-3-phenyl-1,2,4-thiadiazole | 3400, 3300 (N-H), 3065 (Ar C-H), 1610 (C=N), 1580 (N-H bend), 1490, 1450 (Ar C=C), 830 (C-S) | 177 [M]⁺ |

Biological Significance and Signaling Pathways

1,2,4-Thiadiazole derivatives have garnered significant attention for their potential as anticancer agents.[2] Their mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer cells.

Anticancer Mechanisms

Many 1,3,4-thiadiazole derivatives have been shown to interfere with critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the PI3K/Akt and MAPK/ERK pathways.[11]

References

- 1. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-thiadiazol-5(4H)-ones: a new class of selective inhibitors of Trypanosoma cruzi triosephosphate isomerase. Study of the mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 11. bepls.com [bepls.com]

An In-depth Technical Guide to the Reactivity of the Brominated Thiadiazole Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of brominated thiadiazole rings, critical scaffolds in medicinal chemistry and materials science. The electron-deficient nature of the thiadiazole ring system, enhanced by the presence of a bromine substituent, imparts unique reactivity, making these compounds versatile intermediates for the synthesis of complex molecular architectures. This document details key transformations, provides quantitative data on reaction outcomes, outlines detailed experimental protocols, and visualizes reaction pathways.

Core Reactivity Principles

The thiadiazole ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms and a sulfur atom. This inherent electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack. The introduction of a bromine atom, a good leaving group, further activates the ring towards several important classes of reactions. The primary modes of reactivity for bromothiadiazoles are:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring system facilitates the displacement of the bromide ion by a wide range of nucleophiles. This reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step.

-

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond in bromothiadiazoles serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are foundational for creating new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse derivatives.

The regioselectivity of these reactions is often dictated by the specific thiadiazole isomer (e.g., 1,2,4-thiadiazole vs. 1,3,4-thiadiazole) and the electronic properties of other substituents on the ring.

Key Transformations and Quantitative Data

The functionalization of bromothiadiazoles is predominantly achieved through two major pathways: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The following sections provide quantitative data for these transformations, summarized for clarity and comparison.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on bromothiadiazoles are effective for introducing amine, alkoxide, and thiol moieties. The reaction is highly dependent on the nucleophile's strength and the reaction conditions. The incorporation of bromine atoms enhances the reactivity of the ring towards nucleophilic substitution.[1]

Table 1: Nucleophilic Aromatic Substitution of Brominated Thiadiazoles

| Bromothiadiazole Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 4-Bromo-benzo[1,2-d:4,5-d′]bisthiadiazole | Morpholine | DCM, rt, 24 h | 4-Morpholino-benzo[1,2-d:4,5-d′]bisthiadiazole | 90 | (Rakitin et al., Molecules, 2023)[1] |

| 4-Bromo-benzo[1,2-d:4,5-d′]bisthiadiazole | Piperidine | DCM, rt, 24 h | 4-Piperidino-benzo[1,2-d:4,5-d′]bisthiadiazole | 92 | (Rakitin et al., Molecules, 2023)[1] |

| 4-Bromo-benzo[1,2-d:4,5-d′]bisthiadiazole | Pyrrolidine | DCM, rt, 24 h | 4-Pyrrolidino-benzo[1,2-d:4,5-d′]bisthiadiazole | 91 | (Rakitin et al., Molecules, 2023)[1] |

| 4-Bromo-benzo[1,2-d:4,5-d′]bisthiadiazole | Aniline | DMF, 120 °C, 24 h | 4-Anilino-benzo[1,2-d:4,5-d′]bisthiadiazole | 85 | (Rakitin et al., Molecules, 2023)[1] |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis provides a powerful and versatile toolkit for extending the molecular complexity of bromothiadiazole cores.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the bromothiadiazole with an organoboron reagent. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.[2]

Table 2: Suzuki-Miyaura Coupling of Brominated Thiadiazoles

| Bromothiadiazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid (2.2 eq) | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 68 | (Gomtsyan et al., J. Med. Chem., 2002)[2] |

| 3,5-Dichloro-1,2,4-thiadiazole | 4-Cyanophenylboronic acid (2.2 eq) | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 61 | (Gomtsyan et al., J. Med. Chem., 2002)[2] |

| 5-Bromo-1-methyl-indazole-3-CO₂Me | N-Boc-2-pyrroleboronic acid (2 eq) | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 75 | (Cimminiello et al., Molecules, 2011)[3] |

| 4-Bromo-benzo[1,2-d:4,5-d′]bisthiadiazole | 2-Thienylboronic acid pinacol ester | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane | 100 | 85 | (Rakitin et al., Molecules, 2023)[1] |

| 4-Bromo-benzo[1,2-d:4,5-d′]bisthiadiazole | Phenylboronic acid pinacol ester | Pd₂(dba)₃/XPhos (5) | K₃PO₄ | Dioxane | 100 | 90 | (Rakitin et al., Molecules, 2023)[1] |

For forming C-N bonds, the Buchwald-Hartwig amination is often more versatile than traditional SNAr, tolerating a wider range of amines and requiring milder conditions. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an amine in the presence of a base.

Table 3: Buchwald-Hartwig Amination of Brominated Heterocycles

| Bromo-Heterocycle Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 6-Bromoisoquinoline-1-CN | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | 66 | 80 | (Beutner et al., Org. Process Res. Dev., 2014)[4] |

| 1,4-Dibromobenzene | Aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | >95 | (Zultanski et al., J. Am. Chem. Soc., 2021)[5] |

| 1-Bromo-4-(t-Bu)-benzene | Morpholine | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene | 80 | 99 | (Hartwig, Acc. Chem. Res., 1998)[6] |

The Sonogashira and Heck reactions further expand the synthetic utility of bromothiadiazoles, allowing for the introduction of alkynyl and vinyl groups, respectively.

Table 4: Sonogashira and Heck Couplings of Bromo-Heterocycles

| Reaction Type | Bromo-Substrate | Coupling Partner | Catalyst System (mol%) | Conditions | Yield (%) | Reference |

| Sonogashira | Aryl Bromide | Terminal Alkyne | (NHC)-Cu (1) / (NHC)-Pd (0.01) | Base, in air, non-anhydrous solvent | High | (Caddick et al., Org. Lett., 2014)[7] |

| Heck | 3,6-Dibromo-1-(THP)-indazole | n-Butyl acrylate | Pd(OAc)₂ (5) / PPh₃ (10) | NaBr, TBAB, Na₂CO₃, Ball-milling, 700rpm | 94 | (Wang et al., Beilstein J. Org. Chem., 2018)[8] |

| Heck | 4-Chlorotoluene (Aryl Chloride) | Styrene | Pd(dba)₂ (1) / Ligand 8 | K₃PO₄, Dioxane, 120 °C | 98 | (Beller et al., Angew. Chem. Int. Ed., 2002)[9] |

Detailed Experimental Protocols

The following protocols are generalized procedures based on common literature methods and should be optimized for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for the coupling of a bromothiadiazole with an arylboronic acid.

-

Reaction Setup: To a dry Schlenk flask, add the bromothiadiazole (1.0 equiv), the boronic acid or boronate ester (1.2–1.5 equiv), a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, toluene, or DME, often with 10-25% v/v water) via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80–110 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a typical procedure for the reaction of a bromothiadiazole with an amine nucleophile.

-

Reaction Setup: In a sealable reaction vessel, combine the bromothiadiazole (1.0 equiv), the amine nucleophile (1.5–2.5 equiv), and if necessary, a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv).

-

Solvent Addition: Add an anhydrous polar aprotic solvent such as DMF, DMSO, or NMP to dissolve the reactants.

-

Reaction: Seal the vessel and heat the mixture with stirring. Reaction temperatures can range from room temperature to 150 °C, depending on the substrate and nucleophile reactivity.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the collected organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Application in Drug Development: The Acetazolamide Case Study

Thiadiazole rings are prevalent in many marketed drugs.[6] Acetazolamide is a classic example, used as a diuretic and for treating glaucoma, altitude sickness, and epilepsy.[6] Its mechanism of action involves the inhibition of carbonic anhydrase. While modern syntheses may vary, the functionalization of a thiadiazole core is central. The synthesis of acetazolamide can be achieved from a 2-amino-5-mercapto-1,3,4-thiadiazole precursor, which can be halogenated to create a reactive intermediate for further functionalization into the final sulfonamide drug. A recent study improved the synthesis of the key sulfonyl chloride intermediate by using sodium hypochlorite instead of chlorine gas, enhancing safety and efficiency.[3]

The carbonic anhydrase enzyme catalyzes the reversible hydration of CO₂ to form carbonic acid, which subsequently dissociates into a proton (H⁺) and a bicarbonate ion (HCO₃⁻). Acetazolamide inhibits this process.

In the proximal tubule of the kidney, inhibiting carbonic anhydrase reduces the reabsorption of bicarbonate, leading to diuresis.[7][10] In the eye, this inhibition decreases the production of aqueous humor, thereby lowering intraocular pressure, which is beneficial in the treatment of glaucoma.[5]

Conclusion

Brominated thiadiazoles are highly valuable and reactive intermediates in organic synthesis. Their electron-deficient nature, combined with the utility of the C-Br bond as a synthetic handle, provides robust and versatile pathways for molecular elaboration. Through nucleophilic aromatic substitution and a host of palladium-catalyzed cross-coupling reactions, researchers can access a vast chemical space of functionalized thiadiazole derivatives. A thorough understanding of the principles, reaction conditions, and protocols outlined in this guide is essential for leveraging these powerful building blocks in the design and synthesis of novel compounds for drug discovery and materials science.

References

- 1. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]

- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Heck Reaction—State of the Art [mdpi.com]

The Rising Therapeutic Potential of Substituted 1,2,4-Thiadiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique chemical properties and ability to interact with various biological targets have led to the development of a diverse range of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of substituted 1,2,4-thiadiazoles, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies, quantitative biological data, and visual representations of key pathways and relationships are presented to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Proliferation and Survival

Substituted 1,2,4-thiadiazoles have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

A notable mechanism of action for some 1,2,4-thiadiazole derivatives is the inhibition of tubulin polymerization. By binding to the colchicine binding site of tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Another significant target is the c-Met receptor tyrosine kinase, which plays a pivotal role in tumor cell proliferation, survival, migration, and invasion. Specific 1,2,4-triazolo[3,4-b][1][2][3]thiadiazole derivatives have been identified as potent and selective c-Met kinase inhibitors.

The anticancer efficacy of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative substituted 1,2,4-thiadiazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8b | MCF-7 (Breast) | 0.10 ± 0.084 | [4] |

| A549 (Lung) | 0.17 ± 0.032 | [4] | |

| DU-145 (Prostate) | 0.83 ± 0.091 | [4] | |

| MDA MB-231 (Breast) | 0.28 ± 0.017 | [4] | |

| 8c | MCF-7 (Breast) | 1.12 ± 0.64 | [4] |

| A549 (Lung) | 1.79 ± 0.59 | [4] | |

| DU-145 (Prostate) | 1.98 ± 0.22 | [4] | |

| MDA MB-231 (Breast) | 2.33 ± 1.52 | [4] | |

| 8d | MCF-7 (Breast) | 1.44 ± 0.17 | [4] |

| A549 (Lung) | 2.10 ± 1.44 | [4] | |

| DU-145 (Prostate) | 2.76 ± 1.88 | [4] | |

| MDA MB-231 (Breast) | 2.35 ± 1.51 | [4] | |

| 16a | MCF-7 (Breast) | 0.68 | [5] |

| A-549 (Lung) | 1.56 | [5] | |

| A-375 (Melanoma) | 0.79 | [5] | |

| 16b | MCF-7 (Breast) | 0.22 | [5] |

| A-549 (Lung) | 1.09 | [5] | |

| A-375 (Melanoma) | 1.18 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of substituted 1,2,4-thiadiazoles on cancer cell lines.

Workflow for determining anticancer activity using the MTT assay.

Signaling Pathway: c-Met Inhibition

The diagram below illustrates the c-Met signaling pathway and the point of inhibition by 1,2,4-thiadiazole derivatives.

Inhibition of the c-Met signaling pathway by 1,2,4-thiadiazole derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of 1,2,4-thiadiazole have shown significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial efficacy is largely influenced by the nature and position of substituents on the thiadiazole ring.

The primary method for evaluating the in vitro antimicrobial activity of these compounds is the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC) – the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table presents the MIC values of selected 1,2,4-thiadiazole derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 23p | Staphylococcus epidermidis | 31.25 | [2] |

| Micrococcus luteus | 15.63 | [2] | |

| 14a | Bacillus polymyxa | 2.5 | [2] |

| 32h | Escherichia coli | 1.95 | [2] |

| 8a | Staphylococcus aureus | >1000 | [6] |

| Bacillus subtilis | 125 | [6] | |

| 8b | Staphylococcus aureus | >1000 | [6] |

| Bacillus subtilis | 250 | [6] | |

| 5c | Gram-positive bacteria | 250 - 1000 | [6] |

Experimental Protocol: Broth Microdilution Method

This protocol details the procedure for determining the Minimum Inhibitory Concentration (MIC) of 1,2,4-thiadiazole derivatives against bacteria.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on the chemical compound 3-Bromo-5-(methylthio)-1,2,4-thiadiazole. Despite its potential as a building block in medicinal chemistry and drug development, publicly accessible data on this specific molecule is currently limited. This document summarizes the existing information regarding its chemical properties and provides a speculative outlook on its synthesis and potential biological significance based on related compounds. The aim is to furnish researchers and drug development professionals with a foundational understanding and to highlight areas where further investigation is critically needed.

Introduction

Thiadiazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The 1,2,4-thiadiazole scaffold, in particular, is a core structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7][8][9] The introduction of a bromine atom and a methylthio group at the 3 and 5 positions, respectively, of the 1,2,4-thiadiazole ring, as in this compound, is anticipated to modulate its electronic properties and biological activity. This document aims to collate and present the currently available information on this specific compound.

Chemical and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 36955-33-6.[10][11][12] Its chemical structure and basic properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 36955-33-6 | [10][11][12] |

| Molecular Formula | C₃H₃BrN₂S₂ | [11][12] |

| Molecular Weight | 211.10 g/mol | [11][12] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature |

Synthesis

A definitive, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, based on the synthesis of a structurally related isomer, 5-bromo-3-methyl-1,2,4-thiadiazole, a potential synthetic route can be proposed. The synthesis of the isomer involves a Sandmeyer-type reaction starting from an amino-thiadiazole precursor.[13][14]

A plausible synthetic pathway for this compound could, therefore, commence with 3-Amino-5-(methylthio)-1,2,4-thiadiazole. This precursor would undergo diazotization followed by a bromination step.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Disclaimer: This proposed synthesis is speculative and has not been experimentally validated according to the available literature. Detailed experimental conditions, including reaction times, temperatures, and purification methods, would require empirical determination.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, or Mass Spectrometry) for this compound has been found in the reviewed literature. The acquisition and analysis of such data are crucial for the unambiguous identification and characterization of this compound.

Biological Activities and Potential Applications

While there is no specific biological data for this compound, the broader class of thiadiazole derivatives has been extensively studied and shown to possess a wide array of pharmacological activities. These include:

-

Antimicrobial Activity: Many thiadiazole derivatives exhibit potent antibacterial and antifungal properties.[3][5][8]

-

Anti-inflammatory Activity: The thiadiazole nucleus is a component of several compounds with significant anti-inflammatory effects.[6][9]

-

Anticancer Activity: Certain thiadiazoles have demonstrated cytotoxic effects against various cancer cell lines.[2][3][7]

-

Enzyme Inhibition: Thiadiazole derivatives have been investigated as inhibitors of various enzymes.[15]

The presence of a bromine atom, a common feature in many bioactive compounds, and a methylthio group on the thiadiazole ring suggests that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. Its potential as a scaffold for the development of new drugs warrants further investigation into its biological activity.

Conclusion and Future Directions

The current body of scientific literature on this compound is sparse. While its basic chemical identity is established, there is a significant lack of information regarding its synthesis, spectroscopic characterization, and biological activity. The potential of this compound as a building block in medicinal chemistry is evident from the known activities of other thiadiazole derivatives.

Future research efforts should focus on:

-

Development and optimization of a reliable synthetic protocol.

-

Thorough spectroscopic characterization (NMR, IR, MS) to establish a reference dataset.

-

In vitro and in vivo screening to evaluate its biological activity profile, including antimicrobial, anti-inflammatory, and anticancer properties.

-

Exploration of its utility as a scaffold in the design and synthesis of novel drug candidates.

Addressing these knowledge gaps will be crucial to unlocking the full potential of this compound in the field of drug discovery and development.

References

- 1. sid.ir [sid.ir]

- 2. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. granthaalayahpublication.org [granthaalayahpublication.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. jetir.org [jetir.org]

- 10. 3-Bromo-5-methylthio-1,2,4-thiadiazole, CasNo.36955-33-6 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 11. scbt.com [scbt.com]

- 12. chemscene.com [chemscene.com]

- 13. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 14. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

- 15. Thiadiazole inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,2,4-Thiadiazoles: From Historical Discovery to Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-thiadiazole core is a significant heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the discovery and historical evolution of 1,2,4-thiadiazole synthesis, from its initial preparation in the late 19th century to the sophisticated and efficient methods employed today. This document details key synthetic strategies, including classical methods and modern catalytic approaches, with a focus on providing detailed experimental protocols for reproducible research. Quantitative data for various synthetic routes are summarized in comparative tables, and reaction mechanisms are illustrated through signaling pathway diagrams to facilitate a deeper understanding of these transformations.

Discovery and Historical Context

The late 19th century was a period of immense growth in the field of organic chemistry, with a particular focus on the exploration of new heterocyclic systems.[1][2] During this era of foundational discoveries, the first synthesis of the 1,2,4-thiadiazole ring system is attributed to Ferdinand Tiemann in 1889. His pioneering work involved the reaction of amidoximes with isothiocyanates, laying the groundwork for the future exploration of this important class of heterocycles. This discovery was part of a broader scientific effort to understand the structure and reactivity of organic molecules containing nitrogen and sulfur, elements that were increasingly recognized for their importance in both synthetic and natural products.

Classical Synthetic Methodologies

The foundational methods for constructing the 1,2,4-thiadiazole ring have been instrumental in the development of this field.

Tiemann Synthesis from Amidoximes

The classical Tiemann synthesis involves the reaction of an amidoxime with an isothiocyanate to yield a 5-amino-1,2,4-thiadiazole derivative. This method, while historically significant, can sometimes be limited by the availability of starting materials and may produce byproducts that complicate purification.

Experimental Protocol: Synthesis of 5-Anilino-3-phenyl-1,2,4-thiadiazole (A Representative Tiemann Synthesis)

Materials:

-

Benzamidoxime

-

Phenyl isothiocyanate

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A solution of benzamidoxime (1.36 g, 10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.

-

To this solution, phenyl isothiocyanate (1.35 g, 10 mmol) is added dropwise with stirring.

-

The reaction mixture is then heated at reflux for 2 hours.

-

After cooling to room temperature, a few drops of concentrated hydrochloric acid are added.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

The crude product is recrystallized from ethanol to afford pure 5-anilino-3-phenyl-1,2,4-thiadiazole.

Modern Synthetic Methodologies

Contemporary synthetic chemistry has introduced a variety of more efficient and versatile methods for the synthesis of 1,2,4-thiadiazoles, often with higher yields and milder reaction conditions.

Oxidative Dimerization of Thioamides

One of the most widely used modern methods is the oxidative dimerization of thioamides. This approach offers a direct route to symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles using a range of oxidizing agents.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole via Oxidative Dimerization

Materials:

-

Thiobenzamide

-

Ceric Ammonium Nitrate (CAN)

-

Acetonitrile

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

To a stirred solution of thiobenzamide (1.37 g, 10 mmol) in acetonitrile (50 mL), Ceric Ammonium Nitrate (CAN) (5.48 g, 10 mmol) is added portion-wise over 10 minutes at room temperature.[3]

-

The reaction mixture is stirred for an additional 20 minutes.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water (50 mL) and ethyl acetate (50 mL).

-

The aqueous layer is extracted with ethyl acetate (2 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to give 3,5-diphenyl-1,2,4-thiadiazole.[3]

Synthesis from Nitriles and Thioamides

This one-pot method allows for the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles through the iodine-mediated reaction of nitriles and thioamides.[4]

Experimental Protocol: Synthesis of a 3,5-Disubstituted-1,2,4-thiadiazole

Materials:

-

Nitrile (e.g., Benzonitrile)

-

Thioamide (e.g., Thioacetamide)

-

Iodine (I₂)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Silica gel for column chromatography

Procedure:

-

To a solution of the nitrile (1.0 mmol) and thioamide (1.2 mmol) in dichloromethane (10 mL), add iodine (1.5 mmol).[3]

-

Stir the reaction mixture in a sealed tube at 80°C for 12 hours.[3]

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL).[3]

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).[3]

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[3]

-

Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the target 3,5-disubstituted-1,2,4-thiadiazole.[3]

Synthesis from Imidoyl Thioureas

The oxidative cyclization of imidoyl thioureas provides an efficient route to 3-substituted-5-amino-1,2,4-thiadiazoles. Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a commonly used oxidant for this transformation.[1]

Experimental Protocol: Synthesis of a 3-Substituted-5-arylamino-1,2,4-thiadiazole

Materials:

-

Imidoyl Thiourea

-

Phenyliodine(III) bis(trifluoroacetate) (PIFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the imidoyl thiourea (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.[3]

-

Add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) to the solution at room temperature.[3]

-

Monitor the reaction by TLC; it is typically complete within 5-10 minutes.[3]

-

Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).[3]

-

Extract the product with DCM (3 x 10 mL), combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.[3]

-

Evaporate the solvent and purify the crude product by column chromatography on silica gel.[3]

Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular 1,2,4-thiadiazole derivative depends on factors such as the availability of starting materials, desired substitution pattern, and scalability. The following table provides a comparative summary of the key synthetic methods.

| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) |

| Tiemann Synthesis | Amidoximes, Isothiocyanates | Acid or Base | Reflux in solvent (e.g., Ethanol) | 40-70 |

| Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature, 10-30 min | 85-95[3] |

| From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85[3] |

| From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature, 5-10 min | 70-90[3] |

| From N-Haloamidines and KSCN | N-Haloamidines, Potassium Thiocyanate | Bromine, Methanol | Room Temperature | 40-80[5] |

Reaction Mechanisms and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams illustrate the proposed pathways for the key synthetic routes.

Conclusion

The synthesis of the 1,2,4-thiadiazole core has evolved significantly from its initial discovery. Modern methods offer high efficiency, functional group tolerance, and milder reaction conditions, making this heterocyclic system readily accessible for applications in drug discovery and materials science. This guide provides a foundational understanding of the key synthetic routes, offering researchers the tools to select and implement the most appropriate method for their specific needs. The continued development of novel synthetic strategies will undoubtedly further expand the utility of this versatile and important heterocyclic scaffold.

References

An In-Depth Technical Guide to 3-Bromo-5-(methylthio)-1,2,4-thiadiazole (C₃H₃BrN₂S₂) for Researchers and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 3-Bromo-5-(methylthio)-1,2,4-thiadiazole. This guide provides a comprehensive overview based on available data for the compound and extrapolates potential properties and methodologies from closely related analogues and the broader class of thiadiazole derivatives.

Introduction

This compound is a halogenated heterocyclic compound belonging to the 1,2,4-thiadiazole class. The thiadiazole scaffold is of significant interest in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of a bromine atom and a methylthio group on the thiadiazole ring of the title compound suggests its potential as a versatile intermediate for the synthesis of novel bioactive molecules and as a candidate for biological screening in drug discovery programs. This document aims to provide a detailed technical guide for researchers, scientists, and drug development professionals interested in the potential of this compound.

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical suppliers. A summary of these properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃H₃BrN₂S₂ | [2][3] |

| Molecular Weight | 211.10 g/mol | [3] |

| CAS Number | 36955-33-6 | [3] |

| Appearance | Not specified (likely a solid or oil) | |

| Purity | ≥98% (as offered by suppliers) | [3] |

| Storage Conditions | 4°C, stored under nitrogen | [3] |

| SMILES | CSC1=NC(=NS1)Br | [3] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [3] |

| logP (octanol-water partition coefficient) | 2.0225 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Experimental Protocols

Postulated Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on the synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole and general Sandmeyer reaction conditions.[4] This protocol has not been experimentally validated for the target compound and should be adapted and optimized with appropriate safety precautions.

Materials:

-

3-Amino-5-(methylthio)-1,2,4-thiadiazole

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution (5%)

-

Deionized water

-

Standard laboratory glassware and equipment

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-5-(methylthio)-1,2,4-thiadiazole in an aqueous solution of hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution is expected. Control the rate of addition to maintain a manageable reaction rate.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until nitrogen evolution ceases.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane.

-

Wash the combined organic layers with water and then with a 5% sodium hydroxide solution to remove any acidic impurities.

-

Wash again with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product may be further purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been identified, the broader class of 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives are known to exhibit a wide range of pharmacological activities.[5][6][7][8][9] These activities provide a basis for postulating the potential therapeutic applications of the title compound.

Postulated Biological Activities

Based on the activities of related compounds, this compound could be investigated for the following biological effects:

-

Anticancer Activity: Many thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10] The mechanism of action often involves the inhibition of key enzymes or interference with cellular signaling pathways crucial for cancer cell proliferation and survival.

-

Antimicrobial Activity: The thiadiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[1]

-

Anti-inflammatory Activity: Some thiadiazole derivatives have shown potential as anti-inflammatory agents, possibly through the inhibition of inflammatory mediators.[9]

The following diagram illustrates the potential logical relationship between the chemical structure and its postulated biological activities.

Future Directions and Drug Development Potential

Given the rich pharmacology of the thiadiazole class of compounds, this compound represents a promising starting point for further investigation. The bromine atom at the 3-position serves as a versatile chemical handle for the introduction of various functional groups through cross-coupling reactions, potentially leading to the discovery of novel drug candidates with improved potency and selectivity.

Researchers are encouraged to:

-

Synthesize and characterize this compound to confirm its structure and purity.

-

Perform broad biological screening to identify potential therapeutic areas.

-

Conduct structure-activity relationship (SAR) studies by synthesizing and testing a library of analogues to optimize biological activity.

-

Investigate the mechanism of action for any confirmed biological activities to understand the underlying molecular targets and signaling pathways.

References

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

- 5. CA1228073A - Method for the synthesis of 5-thio-1,2,3- thiadiazole - Google Patents [patents.google.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. US3440246A - Process for preparing 1,2,5-thiadiazoles - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-Bromo-5-(methylthio)-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(methylthio)-1,2,4-thiadiazole is a heterocyclic compound belonging to the 1,2,4-thiadiazole class of molecules. The thiadiazole ring is a key structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, and potential therapeutic applications, with a focus on presenting structured data and outlining experimental approaches.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 36955-33-6 | [1][2] |

| Molecular Formula | C₃H₃BrN₂S₂ | [1][2] |

| Molecular Weight | 211.10 g/mol | [1][2] |

| Appearance | Not specified in available literature | |

| Purity | ≥98% (as offered by commercial suppliers) | [1] |

| Storage Conditions | 4°C, stored under nitrogen | [1] |

Synthesis and Characterization

Logical Synthesis Workflow

The synthesis of this compound would likely proceed through a multi-step sequence starting from a suitable precursor. A logical workflow is depicted in the following diagram.

References

Methodological & Application

Synthetic Routes to 3-Bromo-5-(methylthio)-1,2,4-thiadiazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic routes presented are based on established chemical transformations, offering a guide for the preparation of this target molecule.

Introduction

This compound is a halogenated heterocyclic compound containing the 1,2,4-thiadiazole core. Halogenated heterocycles are valuable intermediates in organic synthesis, serving as versatile building blocks for the introduction of further functional groups through cross-coupling reactions and nucleophilic substitutions. The 1,2,4-thiadiazole scaffold itself is present in a number of biologically active molecules. This document outlines a plausible and accessible synthetic pathway to this compound, commencing from readily available starting materials.

Proposed Synthetic Pathway

The most logical synthetic approach to this compound involves a two-step sequence:

-

Synthesis of the key intermediate, 5-(methylthio)-1,2,4-thiadiazol-3-amine. This is achieved through the oxidative cyclization of a suitable precursor.

-

Sandmeyer Bromination of 5-(methylthio)-1,2,4-thiadiazol-3-amine. This classical transformation replaces the amino group with a bromine atom to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Route 1: Two-Step Synthesis from an Amino Precursor

This route is considered the most direct and is based on analogous preparations of similar thiadiazole structures.

Step 1: Synthesis of 5-(methylthio)-1,2,4-thiadiazol-3-amine

Materials and Reagents:

-

N-Carbamimidoyl-carbonimidothioic acid methyl ester (or its salt)

-

Oxidizing agent (e.g., hydrogen peroxide, iodine, or N-bromosuccinimide)

-

Solvent (e.g., ethanol, methanol, or isopropanol)

-

Base (if starting from a salt, e.g., sodium hydroxide or potassium carbonate)

Generalized Protocol:

-

Dissolve or suspend N-carbamimidoyl-carbonimidothioic acid methyl ester in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

If starting from a salt, add the base and stir until the free base is formed.

-

Slowly add the oxidizing agent to the reaction mixture. The reaction may be exothermic, so cooling may be necessary.

-

After the addition is complete, heat the mixture to reflux for a specified time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain pure 5-(methylthio)-1,2,4-thiadiazol-3-amine.

-

Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).

Step 2: Sandmeyer Bromination of 5-(methylthio)-1,2,4-thiadiazol-3-amine

This protocol is adapted from a detailed procedure for the Sandmeyer bromination of a similar substrate, 5-amino-3-methyl-1,2,4-thiadiazole.[1]

Materials and Reagents:

-

5-(methylthio)-1,2,4-thiadiazol-3-amine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Dichloromethane (DCM)

-

5% Sodium hydroxide (NaOH) solution

-

Water

Protocol:

-

In a well-ventilated fume hood, carefully add 48% hydrobromic acid to a reactor containing 5-(methylthio)-1,2,4-thiadiazol-3-amine and water.

-

Warm the mixture to a maximum of 40 °C and stir until the starting material completely dissolves. If dissolution is slow, continue stirring at 40 °C for up to 2 hours.[1]

-

In a separate vessel, prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution to the reaction mixture portion-wise over approximately 6 hours, maintaining the temperature between 40-45 °C.[1]

-

After the addition is complete, stir for an additional hour and check for the consumption of the starting material by TLC. If the reaction is incomplete, an additional portion of the sodium nitrite solution may be required.[1]

-

Once the reaction is complete, cool the mixture to 20-25 °C and add dichloromethane (DCM).[1]

-

Stir for 10 minutes, then allow the layers to separate. Collect the lower organic phase.[1]

-

Extract the aqueous phase with an additional portion of DCM.[1]

-

Combine the organic phases and adjust the pH to 10-11 by the careful addition of a 5% sodium hydroxide solution.[1]

-

Stir the mixture for 20 minutes, then allow the layers to separate and collect the organic phase.

-

Concentrate the organic phase under reduced pressure at a maximum temperature of 30 °C to afford the crude this compound.[1]

-

Further purification can be achieved by vacuum distillation or column chromatography.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthetic route. The yield for Step 1 is an estimate based on similar reactions, while the yield for Step 2 is based on the reported synthesis of a related compound.[1]

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) | Purity (%) |

| 1 | Oxidative Cyclization | N-Carbamimidoyl-carbonimidothioic acid methyl ester | Oxidizing Agent | 5-(methylthio)-1,2,4-thiadiazol-3-amine | 60-80 (Estimated) | >95 (after purification) |

| 2 | Sandmeyer Bromination | 5-(methylthio)-1,2,4-thiadiazol-3-amine | HBr, NaNO₂ | This compound | ~82[1] | >97[1] |

Alternative Synthetic Considerations

While the two-step route described above is the most plausible, other synthetic strategies could be explored, particularly if the key amino intermediate proves difficult to synthesize or isolate. These alternative approaches are common in the synthesis of substituted 1,2,4-thiadiazoles.

Route 2: Synthesis from a Dihalo-1,2,4-thiadiazole Intermediate

This approach would involve the synthesis of a 3,5-dihalo-1,2,4-thiadiazole, followed by a selective nucleophilic substitution of one of the halogens with a methylthiolate source. For instance, 3,5-dibromo-1,2,4-thiadiazole could potentially be reacted with sodium thiomethoxide. The selectivity of this reaction would be a key challenge to overcome.

Caption: An alternative synthetic route via a dihalo-1,2,4-thiadiazole intermediate.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the proposed two-step synthesis.

Caption: General experimental workflow for the two-step synthesis.

Safety Precautions

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Hydrobromic acid is corrosive and should be handled with extreme care.

-

Sodium nitrite is an oxidizing agent and can be toxic. Avoid inhalation and skin contact.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

-

The Sandmeyer reaction can be exothermic and may produce nitrogen gas. Ensure adequate pressure relief and temperature control.